Caribbazoin B
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Overview
Description
Caribbazoin B is a semiochemical compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol . It is utilized by certain species in their chemical communication systems . The compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Caribbazoin B involves several steps. One common method includes the reaction of specific organic halogen compounds with nitriles, followed by hydrolysis to form the desired carboxylic acid . Industrial production methods often involve optimizing these reactions to ensure high yield and purity. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the process.
Chemical Reactions Analysis
Caribbazoin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Caribbazoin B has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain chemicals and materials.
Mechanism of Action
The mechanism of action of Caribbazoin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Properties
CAS No. |
130518-26-2 |
---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl N-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylcarbamate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)16(2)15-8-11-12(17)9-6-4-5-7-10(9)13(11)18/h4-8,17H,3H2,1-2H3/b15-8+ |
InChI Key |
RGWRHLFLHMGUGC-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC(=O)N(C)/N=C/C1=C(C2=CC=CC=C2C1=O)O |
Canonical SMILES |
CCOC(=O)N(C)N=CC1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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